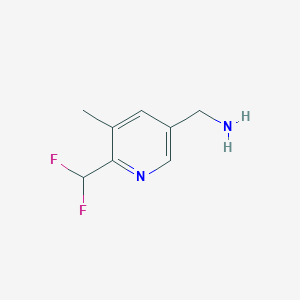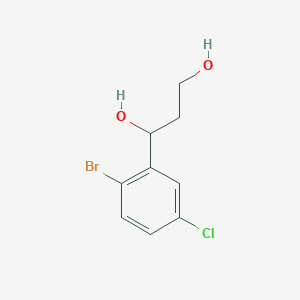![molecular formula C6H5N3S2 B13664740 6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
6-(Methylthio)thiazolo[5,4-C]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylthio)thiazolo[5,4-C]pyridazine is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring with a methylthio group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)thiazolo[5,4-C]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridazine derivative in the presence of a methylthiolating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
6-(Methylthio)thiazolo[5,4-C]pyridazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridazine rings .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
作用机制
The mechanism of action of 6-(Methylthio)thiazolo[5,4-C]pyridazine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of topoisomerase I, interfering with DNA replication in cancer cells .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole ring.
Thiazolo[5,4-d]pyrimidines: Another class of fused heterocycles with a thiazole ring, but fused to a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-(Methylthio)thiazolo[5,4-C]pyridazine is unique due to the specific positioning of the methylthio group and the fusion of the thiazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C6H5N3S2 |
|---|---|
分子量 |
183.3 g/mol |
IUPAC 名称 |
6-methylsulfanyl-[1,3]thiazolo[5,4-c]pyridazine |
InChI |
InChI=1S/C6H5N3S2/c1-10-6-8-4-2-3-7-9-5(4)11-6/h2-3H,1H3 |
InChI 键 |
PNRHIHBNBYPHBN-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(S1)N=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


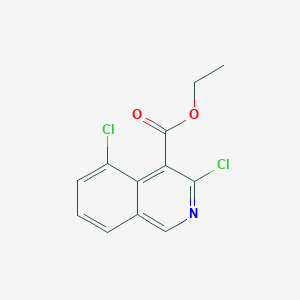
![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
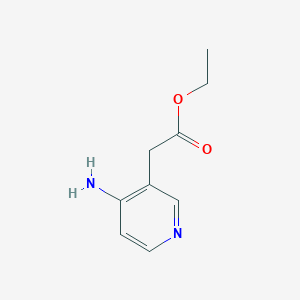

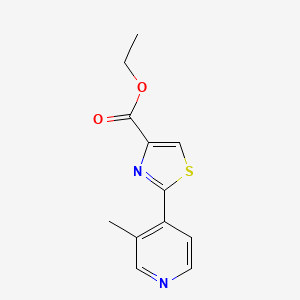
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)


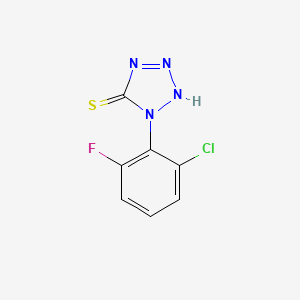
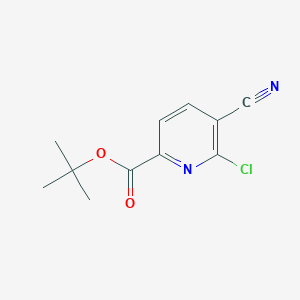
![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
